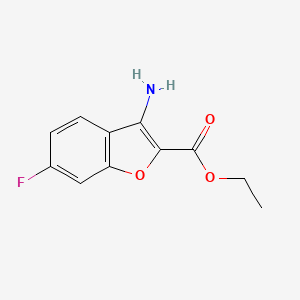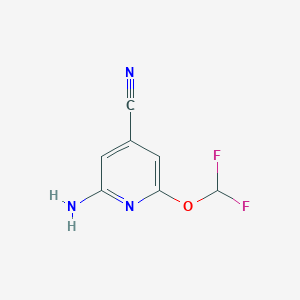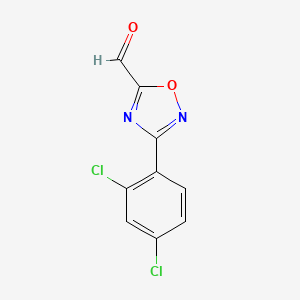
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-ジクロロフェニル)-1,2,4-オキサジアゾール-5-カルバルデヒドは、環状構造内に酸素原子と窒素原子を含む複素環式化合物です。
準備方法
合成経路と反応条件
3-(2,4-ジクロロフェニル)-1,2,4-オキサジアゾール-5-カルバルデヒドの合成は、通常、適切な前駆体の環化を制御された条件下で行うことを含みます。一般的な方法の1つは、2,4-ジクロロ安息香酸ヒドラジドと適切なアルデヒドを脱水剤の存在下で反応させることです。この反応は通常、エタノールまたはアセトニトリルなどの有機溶媒中で行われ、混合物を加熱して還流することにより環化プロセスを促進します。
工業生産方法
工業環境では、3-(2,4-ジクロロフェニル)-1,2,4-オキサジアゾール-5-カルバルデヒドの生産には、効率と収率を向上させるための連続フロープロセスが使用される場合があります。マイクロリアクターの使用により、反応制御とスケーラビリティが向上するため、高純度の化合物を大量に生産することができます。
化学反応の分析
反応の種類
3-(2,4-ジクロロフェニル)-1,2,4-オキサジアゾール-5-カルバルデヒドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: アルデヒド基は、対応するカルボン酸を生成するように酸化することができます。
還元: アルデヒド基は、対応するアルコールを生成するように還元することができます。
置換: ジクロロフェニル基は、塩素原子が他の求核剤に置き換わる求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性条件下で使用して、置換反応を促進することができます。
主な生成物
酸化: 3-(2,4-ジクロロフェニル)-1,2,4-オキサジアゾール-5-カルボン酸。
還元: 3-(2,4-ジクロロフェニル)-1,2,4-オキサジアゾール-5-メタノール。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学研究の応用
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌剤および抗真菌剤としての可能性を示しています。
医学: 研究では、がん細胞の増殖に関与する特定の酵素や経路を阻害する能力があるため、抗がん剤としての可能性が示唆されています。
産業: 耐熱性や耐劣化性に優れたなどの特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
3-(2,4-ジクロロフェニル)-1,2,4-オキサジアゾール-5-カルバルデヒドがその効果を発揮するメカニズムは、多くの場合、特定の分子標的に対する相互作用能力に関連しています。例えば、医学的用途では、この化合物はキナーゼやプロテアーゼなどの酵素を阻害し、細胞内の重要なシグナル伝達経路を破壊する可能性があります。ジクロロフェニル基の存在は、これらの標的への結合親和性を高め、強力な阻害剤となっています。
類似化合物の比較
類似化合物
- 3-(2,4-ジクロロフェニル)-2-オキソ-1-オキサスピロ[4.5]デク-3-エン-4-イルヘプタノエート
- 2-(2,4-ジクロロフェニル)-4-(ジフルオロメチル)-5-メチル-1,2,4-トリアゾール-3-オン
- 3,5-ジクロロベンゾアミド誘導体
独自性
類似化合物と比較して、3-(2,4-ジクロロフェニル)-1,2,4-オキサジアゾール-5-カルバルデヒドは、独自のオキサジアゾール環構造により、異なる化学的および生物学的特性を付与されているため、際立っています。
類似化合物との比較
Similar Compounds
- 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl heptanoate
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 3,5-Dichlorobenzamide derivatives
Uniqueness
Compared to similar compounds, 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C9H4Cl2N2O2 |
|---|---|
分子量 |
243.04 g/mol |
IUPAC名 |
3-(2,4-dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-5-1-2-6(7(11)3-5)9-12-8(4-14)15-13-9/h1-4H |
InChIキー |
YZMOYOUGDGMURB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B11788745.png)



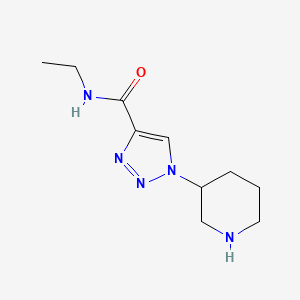



![N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11788826.png)
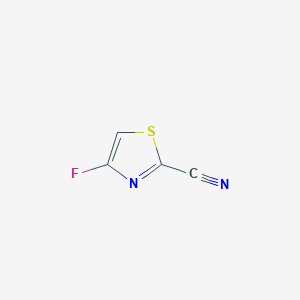
![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)
